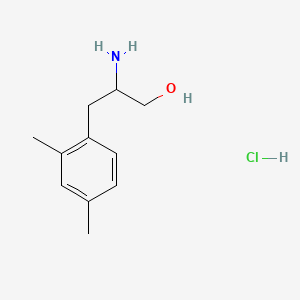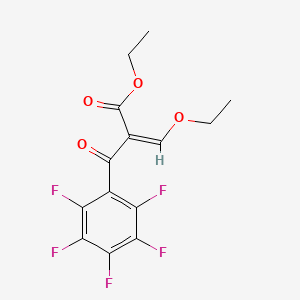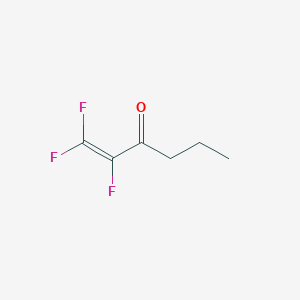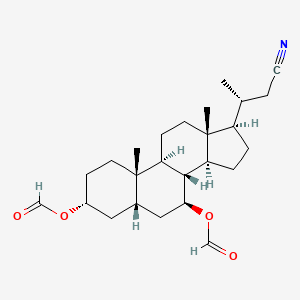
(3As,7As)-Octahydro-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3As,7As)-Octahydro-2-benzofuran is an organic compound with a unique structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,7As)-Octahydro-2-benzofuran can be achieved through several methods. One common approach involves the catalytic hydrogenation of benzofuran derivatives under specific conditions. For example, the hydrogenation of benzofuran in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3As,7As)-Octahydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzofuran derivatives.
Reduction: It can be reduced further to form more saturated compounds.
Substitution: Various substitution reactions can occur on the benzofuran ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (3As,7As)-Octahydro-2-benzofuran is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activity. It has been investigated for its interactions with various biological targets, including enzymes and receptors .
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. Some derivatives have shown promise as anti-inflammatory and anticancer agents .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and advanced composites. Its unique chemical properties make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of (3As,7As)-Octahydro-2-benzofuran involves its interaction with specific molecular targets. For example, it can bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- (3aS,7aS)-Hexahydro-3a-hydroxy-7a-methyl-1H-indene-1,5(6H)-dione
- (3aS,7aR)-Hexahydroisobenzofuran-1(3H)-one
- (3aS,7aS)-Octahydroindole-2-carboxylic acid
Uniqueness
(3As,7As)-Octahydro-2-benzofuran is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran |
InChI |
InChI=1S/C8H14O/c1-2-4-8-6-9-5-7(8)3-1/h7-8H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
HGQBCKVFVUCIML-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC[C@@H]2COC[C@H]2C1 |
Canonical SMILES |
C1CCC2COCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)






amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)



![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
